Cas no 1360891-83-3 (Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate)

Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate
- Methyl 4-Bromo-7-fluoroindole-3-carboxylate
- SY058888
- A924789
-
- インチ: 1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3
- InChIKey: GOJOICPCKSBANS-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C1C(C(=O)OC)=CN2)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 264
- XLogP3: 2.7
- トポロジー分子極性表面積: 42.1
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.7±0.1 g/cm3
- Boiling Point: 384.0±37.0 °C at 760 mmHg
- フラッシュポイント: 186.0±26.5 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199008374-5g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 97% | 5g |
1,640.16 USD | 2021-06-01 | |
Chemenu | CM333661-1g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 95%+ | 1g |
$411 | 2021-08-18 | |
Alichem | A199008374-10g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 97% | 10g |
2,363.76 USD | 2021-06-01 | |
Chemenu | CM333661-1g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 95%+ | 1g |
$407 | 2023-02-02 | |
Alichem | A199008374-25g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 97% | 25g |
4,180.80 USD | 2021-06-01 | |
Ambeed | A693193-1g |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate |
1360891-83-3 | 97% | 1g |
$411.0 | 2024-04-24 | |
eNovation Chemicals LLC | D915781-1g |
Methyl 4-Bromo-7-fluoroindole-3-carboxylate |
1360891-83-3 | 95% | 1g |
$870 | 2025-02-19 | |
eNovation Chemicals LLC | D915781-1g |
Methyl 4-Bromo-7-fluoroindole-3-carboxylate |
1360891-83-3 | 95% | 1g |
$870 | 2024-07-20 | |
eNovation Chemicals LLC | D915781-1g |
Methyl 4-Bromo-7-fluoroindole-3-carboxylate |
1360891-83-3 | 95% | 1g |
$870 | 2025-02-19 |
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) in Chemical Biology and Pharmaceutical Research
Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) is a fluorinated indole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound, characterized by its bromo and fluoro substituents at the 4- and 7-positions of the indole ring, respectively, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad applicability in medicinal chemistry.
One of the most notable applications of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate is in the synthesis of small-molecule kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective JAK2 inhibitors, which are critical for treating myeloproliferative neoplasms. The bromo substituent at the 4-position facilitates cross-coupling reactions, enabling the introduction of diverse pharmacophores, while the fluoro group enhances metabolic stability. This dual functionality makes the compound a valuable scaffold for structure-activity relationship (SAR) studies.
In addition to its role in kinase inhibitor design, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has been employed in antimicrobial research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel indole-based compounds with potent activity against multidrug-resistant Staphylococcus aureus (MRSA). The electron-withdrawing effects of the fluoro and bromo groups were found to modulate the compound's interaction with bacterial efflux pumps, thereby overcoming resistance mechanisms. These findings underscore the potential of this indole derivative in addressing the global challenge of antibiotic resistance.
Beyond therapeutic applications, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate has also been utilized in chemical biology as a fluorescent probe. Researchers have leveraged its indole core to design environment-sensitive probes for studying protein-ligand interactions. A 2022 study in ACS Chemical Biology described the synthesis of a turn-on fluorescent probe based on this scaffold, which exhibited significant fluorescence enhancement upon binding to the ATP-binding site of Hsp90. This application highlights the compound's utility in high-throughput screening and target engagement studies.
The synthetic accessibility of Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate further enhances its appeal. Recent advancements in transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization of the indole core, allowing for rapid diversification. For instance, a 2023 Organic Letters publication detailed a palladium-catalyzed Sonogashira coupling protocol that facilitates the introduction of alkynyl groups at the 4-position, expanding the compound's utility in click chemistry applications.
In conclusion, Methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate (CAS: 1360891-83-3) represents a multifaceted tool in contemporary chemical biology and pharmaceutical research. Its unique structural features, combined with its synthetic versatility, make it indispensable for drug discovery, antimicrobial development, and probe design. As research continues to uncover new applications for this compound, its role in advancing medicinal chemistry is expected to grow significantly in the coming years.
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